molecular formula C7H11ClO3 B11912167 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)-

2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)-

Cat. No.: B11912167
M. Wt: 178.61 g/mol
InChI Key: YSOSTRBINGKFGX-PHDIDXHHSA-N
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Description

2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyranone ring and a chloroethyl group. Its stereochemistry is defined by the (4R,6S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

The synthesis of 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyranone.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the (4R,6S) configuration.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester or ether bonds in the compound can be hydrolyzed using acidic or basic conditions to yield corresponding acids or alcohols.

Scientific Research Applications

2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. The compound’s stereochemistry ensures that these interactions are highly specific, affecting only certain pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

    2H-Pyran-2-one derivatives: These compounds share the pyranone ring but differ in their substituents, leading to different chemical and biological properties.

    Chloroethyl compounds: These compounds contain the chloroethyl group but lack the pyranone ring, resulting in different reactivity and applications.

    Hydroxy compounds: These compounds have hydroxyl groups but differ in their overall structure, affecting their interactions with biological targets.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

(4R,6S)-6-(2-chloroethyl)-4-hydroxyoxan-2-one

InChI

InChI=1S/C7H11ClO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4H2/t5-,6-/m1/s1

InChI Key

YSOSTRBINGKFGX-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](CC(=O)O[C@@H]1CCCl)O

Canonical SMILES

C1C(CC(=O)OC1CCCl)O

Origin of Product

United States

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